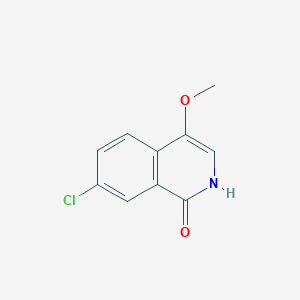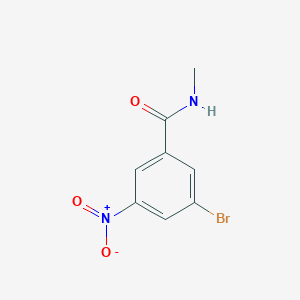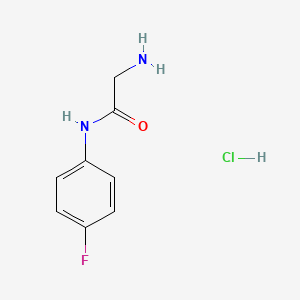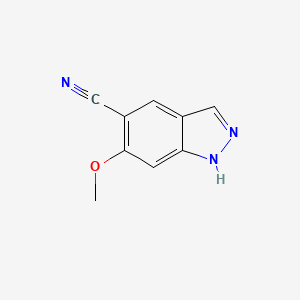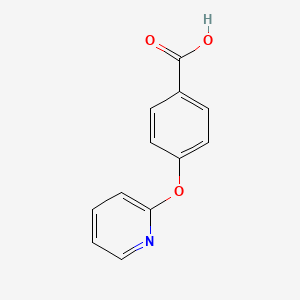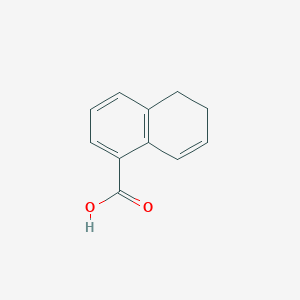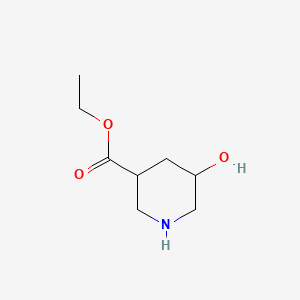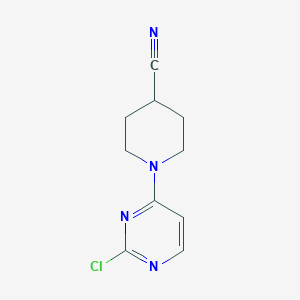
3-Phenoxypropyl acetate
説明
3-Phenoxypropyl acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential in Obesity Treatment
- Beta-3-Adrenergic Agonists and Thermogenesis : 3-Phenoxypropyl acetate derivatives, specifically the ester methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, have been identified as selective beta 3-adrenergic agonists. These compounds act primarily in brown adipose tissue and are involved in thermogenesis in rats. This action suggests potential applications in treating obesity, as these compounds can increase metabolic rate and reduce weight gain in obese models (Howe et al., 1992).
Chemical Synthesis and Catalysis
- Efficient Acetylation Processes : this compound is relevant in the acetylation of alcohols, phenols, and amines. This process, catalyzed by La(NO3)3·6H2O under solvent-free conditions, demonstrates the utility of this compound in organic synthesis, providing an efficient method for producing corresponding acetates (Reddy et al., 2006).
- Oxidative Cyclizations : Research has explored reactions involving this compound derivatives in the presence of cupric acetate. These reactions, such as the formation of oxazolines from thioureas, highlight its role in facilitating specific organic transformations (Iwakura et al., 1970).
Environmental Applications
- Biodegradation of Contaminants : Studies on the biodegradation of phenolic compounds and their metabolites in contaminated groundwater have identified the utility of this compound-related compounds. These studies demonstrate its potential application in environmental remediation, particularly in bioelectrochemical systems (Hedbávná et al., 2016).
Bioengineering and Biotechnology
- Poly(3-Hydroxybutyrate) Production : Research involving the conversion of substrates like glucose, acetate, and ethanol into acetyl-CoA derivatives, such as poly(3-hydroxybutyrate), a biodegradable plastic, has relevance to this compound. This work can inform biotechnological applications for producing valuable chemicals from renewable resources (Sun et al., 2020).
生化学分析
Biochemical Properties
3-Phenoxypropyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s metabolism and its subsequent effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain esterases, leading to the accumulation of specific substrates and subsequent changes in cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to changes in its biochemical properties and its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage considerations in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ester hydrolysis and acetylation. It interacts with enzymes such as esterases and acetyltransferases, which catalyze the conversion of the compound into its metabolites. These metabolic pathways are essential for the compound’s biotransformation and its subsequent effects on cellular processes. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The subcellular localization of this compound can influence its biochemical properties and its effects on cellular function .
特性
IUPAC Name |
3-phenoxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOXUFODEISZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


